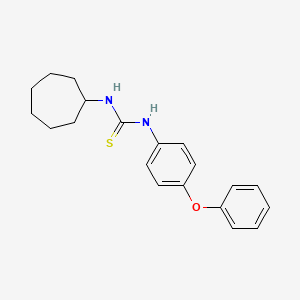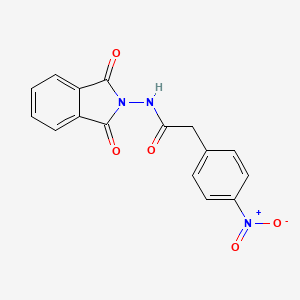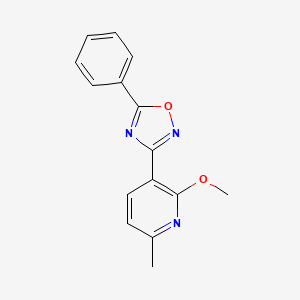
2-methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a phenyl-oxadiazole moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds like indole derivatives have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds like indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds like indole derivatives have shown a broad spectrum of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an aromatic nitrile under acidic or basic conditions.
Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative that has the desired substituents (methoxy and methyl groups) using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine.
Reduction: Formation of 2-methoxy-6-methyl-3-(5-phenyl-1,2,4-diaminopyridine).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the design of organic semiconductors or as a building block for the synthesis of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Comparison with Similar Compounds
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-triazol-3-yl)pyridine
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-thiadiazol-3-yl)pyridine
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-5-yl)pyridine
Comparison:
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-triazol-3-yl)pyridine: The triazole ring offers different electronic properties and hydrogen bonding capabilities compared to the oxadiazole ring.
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-thiadiazol-3-yl)pyridine: The presence of sulfur in the thiadiazole ring can influence the compound’s reactivity and interaction with biological targets.
- 2-Methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-5-yl)pyridine: The position of the oxadiazole ring attachment can affect the overall molecular conformation and properties.
Properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-9-12(15(16-10)19-2)13-17-14(20-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWHSYBWXWBDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5750175.png)
![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5750193.png)
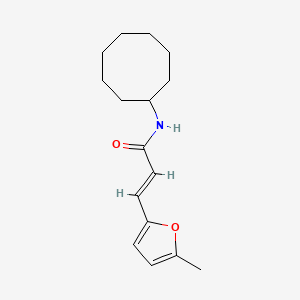
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)
![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5750238.png)
![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5750246.png)
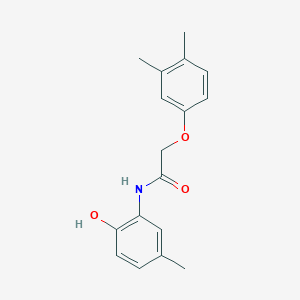
![1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone](/img/structure/B5750252.png)
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)

